REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:13])[CH2:6][C:5]2[CH:7]=[CH:8][CH:9]=[C:10]([CH2:11]O)[C:4]=2[O:3]1.[ClH:14]>O>[Cl:14][CH2:11][C:10]1[C:4]2[O:3][C:2]([CH3:13])([CH3:1])[CH2:6][C:5]=2[CH:7]=[CH:8][CH:9]=1
|
Name
|
|
Quantity
|
6.3 g
|
Type
|
reactant
|
Smiles
|
CC1(OC2=C(C1)C=CC=C2CO)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at ambient temperature for 0.75 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether
|
Type
|
WASH
|
Details
|
The extract was washed successively with a 10% aqueous solution of sodium hydroxide
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The dried (sodium sulfate)
|
Type
|
EXTRACTION
|
Details
|
extract
|
Type
|
CONCENTRATION
|
Details
|
was concentrated under reduced pressure
|
Reaction Time |
0.75 h |
Name
|
|
Type
|
product
|
Smiles
|
ClCC1=CC=CC=2CC(OC21)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |